molecular formula C8H14N2O B1439989 (1E)-hexahydroindolizin-1(5H)-one oxime CAS No. 17390-06-6

(1E)-hexahydroindolizin-1(5H)-one oxime

Cat. No. B1439989
CAS RN: 17390-06-6
M. Wt: 154.21 g/mol
InChI Key: BHCNDTJIZUCUSC-UHFFFAOYSA-N
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Description

Oximes are a class of organic compounds that include a C=N-OH functional group. They are often used in organic synthesis and have potential biological activities .


Synthesis Analysis

Oxime ethers, which are related to oximes, have been the subject of numerous papers in recent years due to their potential biological activities and wide variety of synthetic applications . Efficient methods for the synthesis of oxime ethers have been developed .


Molecular Structure Analysis

The molecular structure of oximes generally includes a carbon-nitrogen double bond with an attached hydroxyl group. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

Oximes and their ether derivatives can undergo reductive rearrangement to form secondary amines. This process can be catalyzed by strong boron Lewis acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of oximes would depend on the specific compound. For example, the molecular formula, average mass, and monoisotopic mass can be determined .

Scientific Research Applications

Copper-Catalyzed Synthesis

  • Copper-Catalyzed Annulation for Synthesis : A study by Yang et al. (2023) explored a copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones. This method enables the concise synthesis of 7,8-dihydroindolizin-5(6H)-ones and cyclohexanone-fused furans, demonstrating a potential application in the synthesis of complex organic molecules (Yang et al., 2023).

Detection and Quantification

  • Colorimetric and Fluorogenic Detection of Phosgene : Kim et al. (2017) developed a meso-oxime-substituted BODIPY as a probe for the selective detection and quantification of phosgene. The oxime demonstrated fast and sensitive detection capabilities, making it a potential tool for monitoring phosgene gas exposure (Kim et al., 2017).

Reactivation of Inhibited Acetylcholinesterase

  • Sulfur Derivatives as Reactivators : A study from 1988 by Degorre et al. investigated sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase. This research highlights the potential use of oxime derivatives in counteracting organophosphate poisoning (Degorre et al., 1988).

Structural and Spectroscopic Studies

  • Structure of Oxime Derivatives : Nazarski (2007) conducted a study on the structure of oxime derivatives, providing insights into their chemical behavior and potential applications in synthetic organic chemistry (Nazarski, 2007).

Synthesis of Isoxazol-4(5H)-one Oximes

  • Synthesis of Isoxazol-4(5H)-one Oximes : Palysaeva et al. (2018) described methods for synthesizing 5-hydroxy-5-(polyfluoroalkyl)isoxazol-4(5H)-one oximes. This research adds to the repertoire of synthetic strategies for oxime derivatives (Palysaeva et al., 2018).

Conversion to Carbonyl Compounds

  • Oximes to Carbonyl Compounds Conversion : Kim et al. (2010) demonstrated the conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under eco-friendly conditions. This shows the versatility of oximes in organic synthesis (Kim et al., 2010).

Interactions with Dendrimers

  • Oximes and PAMAM Dendrimers Interactions : Choi et al. (2012) explored the interactions between oximes and poly(amidoamine) dendrimers, which could have implications for drug delivery systems (Choi et al., 2012).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of chemicals, including oximes. They include information on the classification of the substance, label elements, and precautionary statements .

Future Directions

Oximes and their derivatives have attracted much attention due to their potential biological activities and wide variety of synthetic applications. Future research may focus on developing more efficient methods for the synthesis of oxime ethers and exploring their potential applications .

properties

IUPAC Name

N-(3,5,6,7,8,8a-hexahydro-2H-indolizin-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-9-7-4-6-10-5-2-1-3-8(7)10/h8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCNDTJIZUCUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(=NO)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-hexahydroindolizin-1(5H)-one oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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